Home > Products > Screening Compounds P8480 > Lapaquistat-d9 Acetate
Lapaquistat-d9 Acetate - 1292841-28-1

Lapaquistat-d9 Acetate

Catalog Number: EVT-1483356
CAS Number: 1292841-28-1
Molecular Formula: C₃₃H₃₂D₉ClN₂O₉
Molecular Weight: 654.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lapaquistat-d9 acetate is classified under squalene synthase inhibitors and belongs to the broader category of lipid-lowering agents. Its development was part of a clinical program aimed at exploring its efficacy and safety in patients with dyslipidemia. The clinical trials associated with this compound have highlighted both its therapeutic potential and safety concerns, particularly regarding liver function.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lapaquistat-d9 acetate involves several key steps, typically starting from simpler organic precursors. The process includes:

  1. Formation of the core structure: This often involves multi-step reactions that build the complex molecular framework characteristic of squalene synthase inhibitors.
  2. Introduction of deuterium isotopes: The "d9" in Lapaquistat-d9 acetate indicates that nine hydrogen atoms have been replaced with deuterium, which can enhance the compound's stability and pharmacokinetic properties.
  3. Acetylation: The final step usually involves acetylating the compound to yield Lapaquistat-d9 acetate.

The exact synthetic route can vary but generally employs techniques such as cross-coupling reactions, functional group transformations, and stereoselective synthesis to achieve the desired molecular structure while ensuring high purity.

Molecular Structure Analysis

Structure and Data

Lapaquistat-d9 acetate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C25H37D9O3C_{25}H_{37}D_9O_3, indicating a significant number of carbon and hydrogen atoms along with deuterium substitutions.

  • Molecular Weight: Approximately 415.6 g/mol.
  • Structural Features: The structure includes a cyclopentane ring, multiple stereocenters, and functional groups that facilitate interaction with squalene synthase.

The three-dimensional conformation plays a crucial role in its binding affinity and specificity towards the target enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

Lapaquistat-d9 acetate undergoes various chemical reactions during its synthesis and metabolism:

  1. Enzymatic Reactions: As a squalene synthase inhibitor, it competes with natural substrates for binding to the enzyme, effectively blocking the conversion of farnesyl pyrophosphate to squalene.
  2. Metabolic Pathways: Once administered, Lapaquistat-d9 acetate may undergo metabolic transformations primarily in the liver, where it can be oxidized or conjugated, affecting its pharmacological profile.

Understanding these reactions is vital for predicting the compound's behavior in biological systems and its potential side effects.

Mechanism of Action

Process and Data

The mechanism of action for Lapaquistat-d9 acetate is centered on its ability to inhibit squalene synthase:

  • Inhibition of Cholesterol Biosynthesis: By blocking squalene synthase, Lapaquistat-d9 acetate reduces the production of squalene, a precursor in cholesterol biosynthesis. This leads to decreased levels of cholesterol in the liver and subsequently lower circulating levels of low-density lipoprotein cholesterol.
  • Impact on Lipid Profiles: Clinical studies have shown that treatment with Lapaquistat-d9 acetate results in significant reductions in low-density lipoprotein cholesterol levels by approximately 21.6% when used as monotherapy.

This mechanism highlights its potential role in managing dyslipidemia and reducing cardiovascular risk factors.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lapaquistat-d9 acetate exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The presence of deuterium enhances stability against metabolic degradation compared to non-deuterated analogs.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are crucial for formulation development and determining appropriate delivery methods for clinical use.

Applications

Scientific Uses

Lapaquistat-d9 acetate has been primarily studied for its application in:

  • Hypercholesterolemia Treatment: Its primary indication is as a lipid-lowering agent aimed at reducing low-density lipoprotein cholesterol levels.
  • Research on Atherosclerosis: Studies have demonstrated its potential to transform unstable coronary plaques into stable fibromuscular plaques, suggesting a role in preventing cardiovascular diseases.

Despite its promising applications, further research is necessary due to safety concerns related to liver function observed during clinical trials. These findings underscore the challenges faced during drug development in this therapeutic area.

Chemical Characterization of Lapaquistat-d9 Acetate

Molecular Structure and Isotopic Labeling

Lapaquistat-d9 acetate is a deuterated derivative of the squalene synthase inhibitor lapaquistat acetate (TAK-475), specifically engineered with nine deuterium atoms at strategic molecular positions. The molecular formula is C~33~H~32~D~9~ClN~2~O~9~, with a molecular weight of 654.20 g/mol [1]. This isotopic labeling replaces nine hydrogen atoms with deuterium at methyl and methylene groups within the molecule's aliphatic chains, as evidenced by the distinct mass difference from its non-deuterated counterpart (C~33~H~41~ClN~2~O~9~, MW 645.14 g/mol) [2] [3]. The deuterium atoms are incorporated at metabolically vulnerable sites to exploit the kinetic isotope effect—a phenomenon where the carbon-deuterium (C-D) bonds exhibit greater stability against enzymatic cleavage compared to carbon-hydrogen (C-H) bonds due to their higher bond dissociation energy [6]. This structural modification maintains the core pharmacophore responsible for squalene synthase inhibition, consisting of a benzoxazepin scaffold with chloro-dimethoxyphenyl and piperidinyl acetic acid moieties that enable precise binding to the enzyme's active site [2] [4].

Table 1: Molecular Characterization of Lapaquistat-d9 Acetate and Non-Deuterated Analog

CharacteristicLapaquistat-d9 AcetateLapaquistat Acetate
Molecular FormulaC~33~H~32~D~9~ClN~2~O~9~C~33~H~41~ClN~2~O~9~
Molecular Weight (g/mol)654.20645.14
CAS NumberNot specified189060-13-7
Isotopic LabelingNine deuterium atomsNone
StereochemistryRetains chiral centers of parent moleculeDefined chiral centers at (3R,5S) positions

Physicochemical Properties and Stability Analysis

The physicochemical profile of lapaquistat-d9 acetate is characterized by moderate solubility in dimethyl sulfoxide (DMSO) (approximately 2 mg/mL), similar to its non-deuterated analog [2] [3]. This solubility profile necessitates sonication for complete dissolution in DMSO, indicating potential crystalline or polymorphic behavior. The compound exhibits stability under controlled storage conditions, with recommended storage at -20°C in powder form for long-term preservation (up to 3 years) and -80°C for solutions (up to 6 months) [1] [2]. The deuterium substitution enhances metabolic stability, particularly against oxidative degradation pathways mediated by cytochrome P450 enzymes. This stabilization arises from the kinetic isotope effect, which slows the rate-limiting hydrogen abstraction step in oxidative metabolism [6]. Consequently, lapaquistat-d9 acetate demonstrates reduced susceptibility to first-pass metabolism compared to lapaquistat acetate, making it preferable for pharmacokinetic and metabolic tracing studies. The acetate group contributes to molecular polarity, influencing its crystalline solid appearance (white to off-white) and handling properties [1] [8].

Table 2: Physicochemical and Stability Properties

PropertyLapaquistat-d9 AcetateResearch Significance
Solubility in DMSO~2 mg/mLRequires sonication; impacts in vitro assay preparation
Solid-State FormCrystalline powderEnsures batch-to-batch consistency
Storage Stability-20°C (3 years powder)Prevents deuterium exchange and degradation
Deuterium EffectEnhanced metabolic stabilityReduces degradation in tracer studies

Comparative Analysis with Non-Deuterated Analogs

The primary distinction between lapaquistat-d9 acetate and its non-deuterated analog lies in their biochemical behavior, driven by deuterium substitution. Mass spectrometry reveals a 9 Da mass difference (654.20 vs. 645.14 g/mol), enabling unambiguous differentiation in metabolic studies [1] [2]. In vitro and in vivo analyses demonstrate that deuterium incorporation significantly alters metabolic kinetics without affecting the primary pharmacological action—squalene synthase inhibition. Both compounds effectively block the conversion of farnesyl diphosphate (FPP) to squalene in the cholesterol biosynthesis pathway, thereby reducing low-density lipoprotein (LDL) cholesterol synthesis [2] [4]. However, deuterium substitution mitigates the formation of reactive metabolites associated with hepatotoxicity, a concern observed in high-dose studies of non-deuterated lapaquistat acetate [6]. This metabolic diversion occurs because deuterium slows the conversion rate of intermediate aldehydes to carboxylic acids, reducing the accumulation of hepatotoxic intermediates like farnesol derivatives [6]. Consequently, lapaquistat-d9 acetate serves as a crucial tool for elucidating mechanisms of isotope-dependent toxicity in preclinical models of hypercholesterolemia and mevalonate kinase deficiency [1] [4].

Table 3: Functional Comparison of Deuterated vs. Non-Deuterated Compounds

ParameterLapaquistat-d9 AcetateLapaquistat AcetateImpact of Deuterium Labeling
Target Binding (IC~50~)UnchangedUnchangedMaintains therapeutic mechanism
Metabolic Half-lifeExtendedShorterReduced clearance in tracer studies
Toxic Metabolite FormationDiminishedObserved at high dosesLower risk of artifactual toxicity in assays
Isotope DetectabilityMS-detectable mass shiftNot applicableEnables metabolic pathway tracing

The deuterated analog's utility extends to investigating statin-induced myotoxicity, where it demonstrates protective effects in human skeletal muscle cells by maintaining essential isoprenoid pools without disrupting the cholesterol pathway [4]. This contrasts with non-deuterated lapaquistat acetate, which—while effective in transforming atherosclerotic plaques from unstable to stable fibromuscular lesions in WHHLMI rabbit models—carries inherent metabolic liabilities [3]. The isotopic labeling thus provides a dual advantage: molecular tracking capability and enhanced stability for mechanistic research into cholesterol biosynthesis disorders.

Properties

CAS Number

1292841-28-1

Product Name

Lapaquistat-d9 Acetate

Molecular Formula

C₃₃H₃₂D₉ClN₂O₉

Molecular Weight

654.2

Synonyms

1-[2-[(3R,5S)-1-[3-(Acetyloxy)-2,2-dimethylpropyl]-7-chloro-5-(2,3-dimethoxyphenyl)-1,2,3,5-tetrahydro-2-oxo-4,1-benzoxazepin-3-yl]acetyl]-4-piperidineacetic Acid-d9; _x000B_(3R-trans)-1-[[1-[3-(acetyloxy)-2,2-dimethylpropyl]-7-chloro-5-(2,3-dimethoxypheny

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.